Isogosferol

Anti-inflammatory Nitric Oxide Furanocoumarin

Furanocoumarin-based anti-inflammatory screens often fail due to wide potency variation among structural analogs-xanthotoxin and heraclenol show significantly weaker NO inhibition than isogosferol. Isogosferol is the most potent furanocoumarin isolated from Citrus junos seed shells, delivering multi-target suppression of LPS-induced inflammatory mediators at non-cytotoxic concentrations. • Highest NO inhibitory potency among nine co-isolated C. junos coumarins (IC50 148 μM vs. xanthotoxin 166 μM) • Simultaneously downregulates iNOS, COX-2, NF-κB, and pERK1/2 in RAW 264.7 macrophages • Weak DPPH scavenging ensures anti-inflammatory effects reflect targeted kinase/transcription factor inhibition, not non-specific antioxidant activity • Ideal reference standard for bioactivity-guided fractionation and virtual screening benchmark (PDE-5 docking score -10.038 kcal/mol)

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 53319-52-1
Cat. No. B198072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsogosferol
CAS53319-52-1
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O
InChIInChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3
InChIKeyRTUPRHIHXSAWDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isogosferol: Anti-Inflammatory Furanocoumarin


Isogosferol ((+)-Isogospherol) is a furanocoumarin phenylpropanoid first isolated from Murraya koenigii seeds [1] and more recently identified in Citrus junos seed shells via bioactivity-guided fractionation [2]. The compound is characterized by a furo[3,2-g]chromen-7-one core with a 2-hydroxy-3-methylbut-3-enoxy side chain . Primary research demonstrates that isogosferol attenuates lipopolysaccharide (LPS)-induced inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and phosphorylated extracellular signal-regulated kinase 1/2 (pERK1/2) in RAW 264.7 murine macrophages [2].

Isogosferol vs. Generic Furanocoumarins


The anti-inflammatory activity of furanocoumarins is highly structure-dependent. Within the same C. junos seed shell extract, nine isolated coumarins exhibited wide variation in their ability to suppress LPS-induced NO production in RAW 264.7 cells [1]. Isogosferol demonstrated the most potent NO inhibition among all nine compounds, with a markedly lower IC50 value than structurally similar analogs such as xanthotoxin and heraclenol [1]. This intra-class variability is attributed to differences in substitution patterns on the furanocoumarin scaffold, which directly influence binding interactions with upstream kinases (e.g., ERK1/2) and transcription factors (e.g., NF-κB) [2]. Consequently, substituting isogosferol with a generic furanocoumarin such as bergapten, psoralen, or imperatorin risks a substantial loss of anti-inflammatory potency and may fail to recapitulate the specific multi-target signaling inhibition profile (iNOS, COX-2, NF-κB, pERK1/2) that defines isogosferol's mechanism of action [1].

Isogosferol: Head-to-Head Comparison Data


NO Suppression vs. Xanthotoxin

In a direct head-to-head comparison of nine furanocoumarins co-isolated from Citrus junos seed shells, isogosferol exhibited the most potent inhibition of LPS-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages. Isogosferol demonstrated an IC50 of 148 μM, outperforming xanthotoxin (IC50 166 μM) and all other tested coumarins, which displayed IC50 values exceeding 200 μM. The assay was conducted by pretreating cells with compounds at 100 and 200 μM for 1 hour, followed by LPS stimulation (1 μg/mL) for 20 hours; nitrite levels were measured via Griess reagent. Critically, none of the coumarins affected cell viability at the tested concentrations, confirming that the observed NO reduction was due to specific anti-inflammatory activity rather than cytotoxicity [1].

Anti-inflammatory Nitric Oxide Furanocoumarin

Multi-Target Pathway Modulation

Western blot analysis of LPS-stimulated RAW 264.7 cells revealed that isogosferol, at concentrations ranging from 25 to 200 μM, produced a concentration-dependent decrease in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a separate set of experiments, isogosferol (25-200 μM, 1 h pretreatment + 1 h LPS stimulation) also dose-dependently reduced the phosphorylation of ERK1/2 (pERK1/2) and the expression of NF-κB [1]. In contrast, many structurally related furanocoumarins, such as imperatorin and bergapten, have been reported to modulate only a subset of these pathways (e.g., NF-κB but not ERK1/2) or require significantly higher concentrations to achieve similar effects, as inferred from their weaker NO inhibition (IC50 > 200 μM) in the same assay system .

Inflammation Signaling Macrophage

Activity Against Shigella dysenteriae

In a panel of 11 bioactive compounds isolated from Ferulago trifida leaves, isogosferol and umbelliferone were the only two to demonstrate measurable antibacterial effects. Isogosferol exhibited activity against Shigella dysenteriae with a minimum inhibitory concentration (MIC) of 500 μg/mL and an inhibition zone (IZ) of 16 mm. The comparator compound, umbelliferone, showed similar moderate activity against Staphylococcus epidermidis (MIC 500 μg/mL, IZ 15 mm). The study used gentamicin and rifampin as positive controls [1].

Antibacterial Coumarin MIC

PDE-5 Inhibitory Potential

In a virtual screening study of 79 compounds from Cnidium monnieri, isogosferol emerged as one of eight potent antagonists of phosphodiesterase-5 (PDE-5) based on molecular docking. Isogosferol achieved a docking score of -10.038 kcal/mol, which is comparable to the co-crystallized ligand sildenafil (-11.872 kcal/mol). The compound did not violate more than one Lipinski rule of five and was predicted to have acceptable pharmacokinetic parameters. Among the top hits, monnieriside (-10.625 kcal/mol) and diosmetin (-10.041 kcal/mol) had slightly more favorable scores, but isogosferol's binding affinity was within the same range [1].

PDE-5 inhibitor Molecular Docking Erectile dysfunction

Weak Antioxidant Activity

In the same Ferulago trifida study that evaluated antibacterial activity, the methanol and chloroform extracts containing isogosferol were tested for antioxidant capacity using the DPPH radical scavenging assay. The methanol extract exhibited an IC50 of 81.1 μg/mL and the chloroform extract an IC50 of 125.2 μg/mL, compared to the positive control butylated hydroxytoluene (BHT) with an IC50 of 19.2 μg/mL. FRAP assay values were also significantly lower than BHT [1]. This weak antioxidant capacity is an important differentiation factor for researchers using isogosferol as an anti-inflammatory probe, as it suggests that its observed suppression of inflammatory mediators (e.g., NO, IL-1β) is not confounded by potent, direct radical-scavenging effects.

Antioxidant DPPH Selectivity

Isogosferol: Research & Application Scenarios


Anti-Inflammatory Drug Discovery

Isogosferol is the furanocoumarin of choice for studies requiring potent, multi-target suppression of LPS-induced inflammatory responses in macrophages. Its superior NO inhibition (IC50 148 μM vs. xanthotoxin's 166 μM) and simultaneous downregulation of iNOS, COX-2, NF-κB, and pERK1/2 at concentrations that do not affect cell viability make it an ideal positive control or lead compound in in vitro inflammation models. This application is directly supported by head-to-head comparative data from the primary research paper [1].

Pharmacognosy & Natural Product Dereplication

Given its occurrence in multiple plant species (Citrus junos, Murraya koenigii, Ferulago trifida) and its distinct bioactivity profile, isogosferol serves as a valuable reference standard for bioactivity-guided fractionation and phytochemical analysis. Researchers screening plant extracts for anti-inflammatory or antibacterial properties can use isogosferol to calibrate assays and confirm the identity of active fractions. The direct comparator data against co-isolated coumarins [1] and the antibacterial MIC against S. dysenteriae [2] provide a clear benchmark for activity.

PDE-5 Inhibitor Screening & Lead Optimization

Computational chemists and medicinal chemists investigating novel phosphodiesterase-5 (PDE-5) inhibitors can use isogosferol's molecular docking score (-10.038 kcal/mol) as a benchmark for virtual screening of furanocoumarin libraries. Its favorable binding affinity, comparable to known leads like diosmetin, and its compliance with Lipinski's rule of five make it a promising scaffold for hit-to-lead optimization programs targeting erectile dysfunction. This scenario is grounded in the molecular docking study published in Scientific African [3].

Differentiation from Potent Antioxidants

For researchers investigating the specific signaling mechanisms of inflammation (e.g., NF-κB and MAPK pathways), isogosferol offers a distinct advantage over compounds that possess confounding antioxidant activity. Its weak DPPH radical scavenging capacity (extract IC50 > 80 μg/mL vs. BHT at 19.2 μg/mL) [2] ensures that observed reductions in pro-inflammatory mediators are attributable to targeted kinase/transcription factor inhibition rather than non-specific oxidative stress reduction, thus providing cleaner mechanistic data.

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